molecular formula C16H11Cl4N3O3 B2368752 N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide CAS No. 303996-55-6

N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide

Cat. No. B2368752
M. Wt: 435.08
InChI Key: SIGFYUVRULMMNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including two dichlorobenzyl groups, an imino group, and an ethanediamide group. These groups contribute to the overall properties of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 435.08. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Estradiol Receptor Affinity

N,N'-Dialkylbis(dichlorophenyl)ethylenediamines, related to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, exhibit affinity to the estradiol receptor. Stereogenic dichloro-substituted compounds, particularly with 2,6-dichloro substitution, show binding interaction with hydrophobic receptor areas due to shielding by ortho-located chlorine atoms. This interaction demonstrates weak uterotrophic activity and negligible effect on hormone-dependent mammary adenocarcinoma growth in rats (von Angerer, Kranzfelder, Taneja, & Schönenberger, 1980).

Antimycotic Activity

Compounds structurally related to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, such as (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, exhibit notable antimycotic activity. These compounds were synthesized and evaluated for their antifungal properties, revealing significant structure-activity relationships (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).

Molecular Interaction and Electron Transfer

Research into low-molecular-weight models of polyaniline, which include compounds structurally similar to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, has shown that protonation of these models leads to intermolecular proton-electron transfer. This results in the formation of monoradical cations that associate in solution, indicating potential applications in electron transfer and aggregation processes (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).

Optoelectronic Properties and Bioactivity

Recent studies on imine derivatives, including compounds like N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, have explored their synthesis, crystal structure, and optoelectronic properties. Investigations into these compounds' potential bioactivity against crucial proteins of SARS-CoV-2 have shown promising interaction energy values, suggesting potential in antiviral research (Ashfaq, Tahir, Muhammad, Munawar, Ali, Ahmed, Al‐Sehemi, Alarfaji, & Khan, 2022).

Antimalarial Properties

1-Imino derivatives structurally similar to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide have been shown to possess potent antimalarial properties in both rodents and primates. Among various structural modifications, the imines of N10-H acridinediones were notably active, highlighting the potential for antimalarial drug development (Kesten, Degnan, Hung, Mcnamara, Ortwine, Uhlendorf, & Werbel, 1992).

properties

IUPAC Name

N'-(2,4-dichlorophenyl)-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl4N3O3/c17-9-4-5-14(13(20)6-9)23-16(25)15(24)21-8-22-26-7-10-11(18)2-1-3-12(10)19/h1-6,8H,7H2,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGFYUVRULMMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide

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